Cas no 84434-82-2 (1,2-Ethanediamine,N2-(2-chloro-6-methylphenyl)-N1,N1-diethyl-)

1,2-Ethanediamine,N2-(2-chloro-6-methylphenyl)-N1,N1-diethyl- structure
84434-82-2 structure
Product Name:1,2-Ethanediamine,N2-(2-chloro-6-methylphenyl)-N1,N1-diethyl-
CAS No:84434-82-2
MF:C13H21ClN2
MW:240.772242307663
CID:732309
PubChem ID:339973
Update Time:2025-04-19

1,2-Ethanediamine,N2-(2-chloro-6-methylphenyl)-N1,N1-diethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N2-(2-chloro-6-methylphenyl)-N1,N1-diethyl-
    • NSC-369053
    • DTXSID90321054
    • AKOS015156053
    • N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine
    • N'-(6-CHLORO-ORTHO-TOLYL)-N,N-DIETHYLETHYLENEDIAMINE
    • NSC369053
    • 84434-82-2
    • Inchi: 1S/C13H21ClN2/c1-4-16(5-2)10-9-15-13-11(3)7-6-8-12(13)14/h6-8,15H,4-5,9-10H2,1-3H3
    • InChI Key: SXUAELKXXOQWCO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C)=C1NCCN(CC)CC

Computed Properties

  • Exact Mass: 240.139326
  • Monoisotopic Mass: 240.139326
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.061
  • Boiling Point: 346.4°Cat760mmHg
  • Flash Point: 163.3°C
  • Refractive Index: 1.551

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